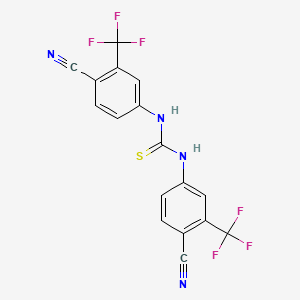

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Description

Properties

IUPAC Name |

1,3-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4S/c18-16(19,20)13-5-11(3-1-9(13)7-24)26-15(28)27-12-4-2-10(8-25)14(6-12)17(21,22)23/h1-6H,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATHXQGUCIUHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839619-50-9 | |

| Record name | N,N´-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enzalutamide Impurity 6: Molecular Weight, Formula, and Technical Profiling

The following technical guide details the molecular characteristics, formation mechanism, and control strategies for Enzalutamide Impurity 6 , specifically identified here as the critical synthetic intermediate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide .

Executive Summary & Identification

In the development and manufacturing of Enzalutamide (Xtandi), Impurity 6 is a designation frequently assigned by chemical standard vendors (e.g., Simson Pharma, Clearsynth) to a specific key process intermediate . It represents a critical "break-point" in the retrosynthetic pathway, serving as the nucleophilic precursor that reacts with the isothiocyanate fragment to form the active pharmaceutical ingredient (API).

Note on Nomenclature: While pharmacopoeial bodies (USP/EP) typically assign letter codes (e.g., Impurity A, B), "Impurity 6" is a widely recognized industry code for the amino-nitrile intermediate .

Molecular Identity

| Parameter | Specification |

| Common Name | Enzalutamide Impurity 6 |

| Chemical Name | 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide |

| CAS Registry Number | 915087-32-0 |

| Molecular Formula | C₁₂H₁₄FN₃O |

| Molecular Weight | 235.26 g/mol |

| Monoisotopic Mass | 235.1121 Da |

| Functional Classification | Process Intermediate; Strecker Synthesis Product |

Structural Disambiguation

Researchers must verify the CAS number, as vendor catalogs may vary:

-

Target (This Guide): CAS 915087-32-0 (Amino-nitrile intermediate).

-

Variant A (Dimer): (Z)-1,2-bis(3-fluoro-4-(methylcarbamoyl)phenyl)diazene 1-oxide (Azo impurity).

-

Variant B (Thiourea): 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (Often "Impurity B").

Formation Mechanism & Origin

Impurity 6 is not a random degradation product; it is the primary scaffold constructed during the convergent synthesis of Enzalutamide. Its presence in the final API indicates incomplete conversion during the thiohydantoin ring-closure step.

Synthetic Pathway (The Strecker Reaction)

The formation of Impurity 6 typically occurs via a modified Strecker synthesis or nucleophilic substitution, where 4-amino-2-fluoro-N-methylbenzamide reacts with acetone cyanohydrin (or a synthetic equivalent like 2-bromo-2-methylpropanenitrile).

-

Step 1: The aniline nitrogen attacks the electrophilic carbon of the acetone derivative.

-

Step 2: Formation of the secondary amine with a tertiary nitrile group.

-

Critical Control Point: This species (Impurity 6) must then react with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to cyclize into Enzalutamide. Unreacted Impurity 6 carries forward if stoichiometry is not precisely managed.

Diagram: Impurity 6 Formation and Conversion

Figure 1: Synthetic pathway illustrating Impurity 6 as the penultimate intermediate. Failure in the final cyclization step results in residual Impurity 6 in the drug substance.

Analytical Strategy & Detection

Because Impurity 6 lacks the strongly absorbing trifluoromethyl-benzonitrile ring (Ring A) and the thiohydantoin core, its UV absorption profile differs significantly from the API.

HPLC Method Parameters (Recommended)

To separate Impurity 6 (polar intermediate) from Enzalutamide (hydrophobic API), a gradient elution on a C18 column is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 235 nm (Optimal for the benzamide moiety; the API is often monitored at 260-270 nm).

-

Retention Time Logic: Impurity 6 is significantly more polar than Enzalutamide due to the free amine and lack of the lipophilic trifluoromethyl-phenyl group. Expect it to elute early (RRT ~0.3 - 0.5 relative to Enzalutamide).

Mass Spectrometry (LC-MS) Validation

-

Ionization: ESI Positive Mode.

-

Target Ion [M+H]⁺: 236.26 m/z .

-

Fragmentation Pattern:

-

Loss of the isopropyl-cyano group may yield the aniline fragment (m/z ~169).

-

Loss of the methylamine group (-NHCH3) from the amide.

-

Experimental Protocol: Synthesis of Impurity 6 Standard

For use as a Reference Standard in Quality Control.

Objective: Isolate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide.

-

Reagents:

-

4-Amino-2-fluoro-N-methylbenzamide (1.0 eq)

-

Acetone (Solvent/Reagent)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or similar Lewis acid.

-

-

Procedure:

-

Dissolve the aniline precursor in anhydrous Acetone.

-

Add catalyst and TMSCN dropwise at 0°C.

-

Allow to warm to Room Temperature (25°C) and stir for 12 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is less polar than the starting aniline.

-

-

Validation:

Regulatory & Toxicological Context

-

Classification: Process Impurity (ICH Q3A).

-

Genotoxicity (ICH M7):

-

The structure contains a secondary amine and a nitrile. Unlike the starting aniline (which may be mutagenic), the alkylated amine in Impurity 6 generally presents a lower risk profile.

-

However, because it is a "cohort of concern" precursor (aniline derivative), it must be controlled to < 0.15% (or lower based on TTC if mutagenicity is confirmed) in the final API.

-

-

Control Limit: Typically NMT 0.10% in commercial batches.

References

-

Simson Pharma. Enzalutamide Impurity 6 (CAS 915087-32-0) Technical Data Sheet. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Enzalutamide Precursors. Retrieved from

-

Liu, J., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3] Chemical Papers. (Discusses the Strecker intermediate synthesis).

-

US Food and Drug Administration (FDA). Xtandi (Enzalutamide) Chemistry Review. (Details the control of starting materials and intermediates). Retrieved from

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

Technical Whitepaper: Risk Assessment, Handling, and Analysis of Enzalutamide Thiourea Impurity

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

In the synthesis and degradation of Enzalutamide (MDV3100), the Thiourea Impurity represents a critical control point.[1] Chemically identified as the open-chain precursor to the thiohydantoin ring, this compound is both a key intermediate and a potential hydrolytic degradant.[1]

Unlike standard inert impurities, diarylthioureas possess distinct toxicological profiles, often acting as thyroid peroxidase inhibitors and potential sensitizers.[1] This guide provides a technical breakdown of the Safety Data Sheet (SDS) requirements, grounding them in chemical causality and robust handling protocols.

Chemical Identification

-

Common Name: Enzalutamide Thiourea Impurity (Impurity B in many pharmacopeial drafts)[1]

-

Chemical Name: 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)thioureido)-2-fluoro-N-methylbenzamide[2]

-

CAS Number: 1839619-50-9[3]

-

Molecular Formula: C₁₇H₁₂F₄N₄OS

-

Molecular Weight: 412.36 g/mol [1]

Formation Pathway & Structural Context

The thiourea impurity is the penultimate intermediate formed by the nucleophilic addition of 4-amino-2-fluoro-N-methylbenzamide to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. Cyclization of this thiourea yields Enzalutamide.

Figure 1: Formation and degradation pathway showing the Thiourea Impurity as the central node between raw materials and the API.[1]

Hazard Identification & Toxicological Assessment[6]

Core Directive: Treat this impurity with the same high-potency containment strategy as the parent API (Enzalutamide) until definitive empirical data proves otherwise. Enzalutamide is a potent androgen receptor inhibitor; its precursors share structural pharmacophores that may retain biological activity or exhibit off-target toxicity (thyroid).

GHS Classification (Derived & Inferred)

Based on Structure-Activity Relationship (SAR) of diarylthioureas and parent API data.[1]

| Hazard Class | Category | H-Statement | Technical Rationale (Causality) |

| Reproductive Toxicity | Cat 1B | H360: May damage fertility or the unborn child. | Parent API is a known teratogen. The impurity shares the anti-androgenic scaffold. |

| STOT - Repeated | Cat 1 | H372: Causes damage to organs (Thyroid, Liver).[1] | Thioureas are known goitrogens (inhibit TPO enzyme), leading to thyroid hypertrophy.[1] |

| Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[4] | Thiourea moieties are structural alerts for skin sensitization (haptenization of proteins).[1] |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long lasting effects.[5][4] | Highly lipophilic fluorinated aromatic rings resist biodegradation. |

Genotoxicity Assessment (ICH M7)

While the parent Enzalutamide is generally non-mutagenic, the thiourea moiety is a structural alert.[1]

-

Risk: Thioureas can tautomerize to thiols, potentially interacting with DNA or metabolic enzymes.[1]

-

Protocol: This impurity must be controlled to <0.15% (general impurity limit) or lower if Ames positive. However, most diarylthioureas are Class 3 or 4 (non-mutagenic) unless metabolic activation releases a mutagenic aniline.[1]

-

Action: Perform an Ames test specifically on the isolated impurity if levels exceed ICH thresholds.

Handling, Containment, and Storage[1]

The "Self-Validating" Safety Protocol: Safety is not just PPE; it is a system of barriers. The following protocol uses the OEB 4 (Occupational Exposure Band) standard (1–10 µg/m³ OEL).

Engineering Controls

-

Primary Containment: Weighing and dissolution must occur inside a barrier isolator or a Class II Biological Safety Cabinet (BSC).

-

Negative Pressure: Maintain the lab space at -15 Pa relative to the corridor to prevent drift.

-

Deactivation: Thioureas are susceptible to oxidation. Use 10% Sodium Hypochlorite (Bleach) for surface decontamination, which oxidizes the thiourea to a urea or sulfonate (less toxic), followed by a thiosulfate wipe to neutralize the bleach.[1]

Storage Conditions

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Reasoning: Thioureas are hygroscopic and can hydrolyze or oxidize to ureas upon prolonged exposure to moist air.

-

-

Container: Amber glass (protect from light-induced desulfurization).

Analytical Characterization & Detection

To ensure product safety, you must be able to detect this impurity at trace levels.[1]

HPLC Method (Reverse Phase)

This method separates the polar thiourea intermediate from the more hydrophobic cyclized Enzalutamide.[1]

-

Column: C18 Phenyl-Hexyl or C18 (e.g., Zorbax SB-Phenyl, 250mm x 4.6mm, 3µm).[1]

-

Why: Phenyl columns provide better pi-pi interaction selectivity for the aromatic rings in Enzalutamide impurities.

-

-

Gradient:

-

Wavelength: 270 nm (optimal for the benzamide/thiourea conjugation).[1]

Identification Criteria (LC-MS)

Emergency Response Protocols

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area (10m radius).

-

PPE Up: Don Tyvek suit, double nitrile gloves, and P100 respirator (or PAPR).[1]

-

Contain: Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.

-

Neutralize: Apply 5% H₂O₂ or dilute hypochlorite to the surface after bulk removal to oxidize residuals.

First Aid

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (rare but possible with sulfur-nitrogen compounds).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; solvents may increase transdermal absorption of the lipophilic impurity.

Visualizing the Decision Logic

The following diagram outlines the decision tree for handling this impurity based on its origin (Synthesis vs. Degradation).

Figure 2: Quality Control Decision Tree for Enzalutamide Thiourea Impurity.

References

-

National Institutes of Health (NIH) - PubChem. Enzalutamide Compound Summary. Available at: [Link][1]

-

European Medicines Agency (EMA). Xtandi (Enzalutamide) Assessment Report. (Detailed impurity limits and tox profiles). Available at: [Link][1]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Available at: [Link][1]

Sources

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 2. Enzalutamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5.imimg.com [5.imimg.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

Technical Analysis: Enzalutamide vs. Symmetrical Thiourea Dimer Impurities

Executive Summary

Enzalutamide (MDV3100) is a second-generation non-steroidal anti-androgen (NSAA) characterized by a thiohydantoin scaffold. Its efficacy in treating castration-resistant prostate cancer (CRPC) relies on its ability to competitively inhibit androgen receptor (AR) binding.

In the synthesis and stability profiling of Enzalutamide, a critical process-related impurity often designated as the "Thiourea Dimer" (specifically 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea ) is frequently observed. This impurity arises not from the degradation of the active pharmaceutical ingredient (API) itself, but from a side reaction during the formation of the isothiocyanate intermediate.

This guide provides a definitive technical comparison between the active drug and this specific dimeric impurity, detailing their structural divergence, formation kinetics, and the analytical protocols required for their resolution.

Part 1: Structural & Mechanistic Divergence

The fundamental difference lies in the molecular assembly. Enzalutamide is an asymmetric molecule constructed from two distinct "halves" linked by a cyclic thiohydantoin ring. The Thiourea Dimer is a symmetric molecule formed when the "head" fragment reacts with itself.

Structural Comparison

| Feature | Enzalutamide (API) | Thiourea Dimer Impurity |

| Chemical Name | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide | 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea |

| Molecular Formula | C₂₁H₁₆F₄N₄O₂S | C₁₇H₈F₆N₄S |

| Molecular Weight | 464.44 g/mol | 414.33 g/mol |

| Core Scaffold | Cyclic Thiohydantoin (Imidazolidine-2-thione) | Linear Thiourea |

| Symmetry | Asymmetric (Head & Tail distinct) | Symmetric (Two "Head" units) |

| Key Moiety | Contains dimethyl & N-methylbenzamide tail | Lacks dimethyl & benzamide tail; contains two CF₃/CN phenyl rings |

Formation Pathways

The divergence occurs early in the synthesis, specifically during the generation of the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate.

-

The Drug Pathway: The isothiocyanate reacts with the "Tail" fragment (a gem-dimethyl amino ester) to form the thiohydantoin ring.

-

The Impurity Pathway: If the isothiocyanate reacts with residual starting material (the aniline "Head"), it forms the symmetric Thiourea Dimer.

Figure 1: Bifurcation of the synthetic pathway. The impurity arises when the reactive isothiocyanate intermediate scavenges unreacted starting amine rather than coupling with the intended tail fragment.

Part 2: Analytical Differentiation Protocols

Separating the Thiourea Dimer from Enzalutamide requires exploiting their differences in lipophilicity and polar surface area .

Physicochemical Logic

-

Enzalutamide: Possesses a polar amide tail and a cyclic core, providing moderate polarity.

-

Thiourea Dimer: Contains two highly lipophilic trifluoromethyl-benzonitrile rings and lacks the polar amide tail. It is significantly more lipophilic.

-

Chromatographic Behavior: On a reverse-phase C18 column, the Dimer will elute after Enzalutamide (higher Retention Time).

Validated HPLC Protocol

This protocol is designed to resolve the Dimer (RRT ~1.2 - 1.4) from the main peak.

System Parameters:

-

Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).[1]

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 235 nm (Enzalutamide max) and 260 nm (Dimer secondary max).

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Phase Description |

| 0.0 | 40 | Initial Equilibration |

| 15.0 | 80 | Elution of Enzalutamide (~10-12 min) |

| 20.0 | 90 | Elution of Thiourea Dimer (Lipophilic wash) |

| 25.0 | 40 | Re-equilibration |

Mass Spectrometry (LC-MS/MS) Identification

When using MS for confirmation, the fragmentation patterns are distinct.

-

Enzalutamide (ESI+):

-

Precursor: m/z 465.1 [M+H]⁺

-

Key Fragment: m/z 209 (loss of the benzamide tail).

-

-

Thiourea Dimer (ESI+):

-

Precursor: m/z 415.0 [M+H]⁺

-

Fragmentation: Cleavage of the thiourea bond typically yields the isothiocyanate fragment (m/z 228) and the amine fragment (m/z 186).

-

Part 3: Toxicology & Regulatory Control (ICH Q3A/B)

Risk Assessment

The Thiourea Dimer is a Process-Related Impurity , not a degradation product. Therefore, its control strategy focuses on the synthesis efficiency (stoichiometry of the isothiocyanate formation).

-

Pharmacology: The Dimer lacks the dimethyl-thiohydantoin geometry required for high-affinity binding to the Androgen Receptor ligand-binding domain. It is likely pharmacologically inactive but poses a toxicological risk due to the thiourea moiety.

-

Genotoxicity: Thiourea derivatives can be associated with thyroid toxicity and potential genotoxicity. Under ICH M7, if it tests positive for mutagenicity (Ames), it must be controlled to TTC levels (<1.5 µ g/day ).[3] If negative (Class 5), standard ICH Q3A limits apply (<0.15% or 1.0 mg/day).

Control Strategy Workflow

Figure 2: Quality Control decision tree for managing the Thiourea Dimer impurity in drug substance manufacturing.

References

-

European Patent Office. (2023). Process for Preparation of Enzalutamide Using Novel Intermediate (EP 3717457 B1). Retrieved from [Link][4]

-

Journal of Pharmaceutical and Biomedical Analysis. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Retrieved from [Link]

-

PubChem. (2025).[5] Enzalutamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Enzalutamide Impurity Standards. Retrieved from [Link]

Sources

- 1. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 5. Oxo-enzalutamide | C21H16F4N4O3 | CID 46898524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enzalutamide Impurity B (PubChem CID: 118265565): A Comprehensive Technical Guide for Drug Development Professionals

Abstract

Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), acting as a potent second-generation androgen receptor (AR) signaling inhibitor.[1][2] The rigorous control of impurities during the manufacturing of any active pharmaceutical ingredient (API) is a fundamental requirement for ensuring patient safety and drug efficacy, mandated by global regulatory bodies. This technical guide provides an in-depth examination of Enzalutamide Impurity B, a known process-related impurity. We will explore its precise chemical identity, postulate its formation pathways based on common synthetic routes, detail robust analytical methodologies for its detection and quantification, and outline a comprehensive control strategy. This document is designed for researchers, scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Clinical Significance of Enzalutamide and the Imperative of Purity

Enzalutamide has transformed the treatment landscape for advanced prostate cancer.[1] Its mechanism of action is multifaceted, targeting several key stages of the androgen receptor signaling pathway.[3][4] It competitively blocks androgens from binding to the AR, prevents the nuclear translocation of the receptor, and impairs the ability of the AR to bind to DNA.[3][5][6] This comprehensive inhibition of the AR pathway effectively halts the signaling that drives prostate cancer cell proliferation.[3][4]

The synthesis of a complex molecule like Enzalutamide involves numerous chemical transformations.[7] Impurities can be introduced or generated at any stage, arising from starting materials, intermediates, reagents, or side reactions.[8] The International Council for Harmonisation (ICH) has established stringent guidelines, specifically ICH Q3A(R2), that dictate the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10][11] A thorough understanding of the impurity profile is therefore not merely a procedural step but a critical component of drug development that directly impacts quality and safety.

Chemical Identity and Physicochemical Properties of Enzalutamide Impurity B

Enzalutamide Impurity B is the carboxylic acid analogue of Enzalutamide. Its formation can be indicative of hydrolysis of an intermediate ester or the final N-methyl amide of the parent drug during synthesis or degradation.

Table 1: Physicochemical Properties of Enzalutamide Impurity B

| Property | Value |

| PubChem CID | 118265565 |

| Molecular Formula | C20H13F4N3O3S |

| Molecular Weight | 463.4 g/mol |

| IUPAC Name | 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid |

| Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

| InChI Key | YWDRLMLYUDCALE-UHFFFAOYSA-N |

(Data sourced from PubChem)

Potential Formation Pathways

Understanding the genesis of an impurity is the first step toward controlling it. Enzalutamide Impurity B is most plausibly formed via the hydrolysis of a key synthetic intermediate. A common synthetic route for Enzalutamide involves the cyclization of an ester precursor.[7] If the subsequent hydrolysis of this ester to form the final amide product is incomplete, or if the reaction conditions inadvertently hydrolyze the ester, Impurity B will be generated.

Caption: Potential formation of Impurity B via hydrolysis of an ester intermediate.

Analytical Methodologies for Identification and Quantification

A validated, high-performance liquid chromatography (HPLC) method is the industry standard for accurately separating and quantifying process-related impurities like Enzalutamide Impurity B.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust reverse-phase HPLC method provides the necessary selectivity and sensitivity for this analysis.

Table 2: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale & Expertise |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for Enzalutamide and its related substances, ensuring good separation from the more polar Impurity B. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the aqueous mobile phase suppresses the ionization of the carboxylic acid group in Impurity B, leading to sharper, more symmetrical peak shapes and reproducible retention times. |

| Mobile Phase B | Acetonitrile | A strong organic solvent that provides efficient elution of the analytes from the C18 column. |

| Gradient Elution | A time-based gradient from lower to higher %B | A gradient is essential to first elute the more polar Impurity B with good retention and then elute the main, less polar Enzalutamide peak in a reasonable time without excessive band broadening. |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency and system pressure. |

| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |

| Detector | UV at 270 nm | Both Enzalutamide and Impurity B possess strong chromophores, making UV detection highly sensitive. 270 nm is a common wavelength used for the analysis of Enzalutamide and its impurities.[12] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC, providing a good balance between sensitivity and potential column overload. |

Method Validation: A Self-Validating System

The described HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable for quality control.[9] This validation process ensures the method is fit for its intended purpose. Key validation parameters include:

-

Specificity: Demonstrating that the peak for Impurity B is free from interference from the API, other impurities, and matrix components.

-

Linearity and Range: Confirming a proportional relationship between detector response and the concentration of Impurity B over a specified range (e.g., from the reporting threshold to 120% of the specification limit).

-

Accuracy: Assessing the closeness of the measured value to the true value, typically through spike/recovery experiments.

-

Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) to ensure consistent results.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of Impurity B that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally varying method parameters (e.g., pH, column temperature) to ensure the method remains reliable under minor fluctuations.

Structural Elucidation Workflow

For definitive identification, especially during initial development or for unknown peaks, a multi-technique approach is required.

Caption: A typical workflow for the definitive structural confirmation of an impurity.

Impact on Quality and Recommended Control Strategy

The presence of Enzalutamide Impurity B must be strictly controlled to meet the specifications outlined in ICH Q3A(R2).[9][11] An effective control strategy is not a single action but an integrated approach woven into the manufacturing process.

-

Control of Starting Materials: Ensure the purity of all raw materials and intermediates to prevent the introduction of precursors that could lead to side reactions.

-

Process Parameter Optimization: Carefully control reaction parameters such as temperature, pH, and reaction time during the hydrolysis and amidation steps to minimize the formation of Impurity B.

-

In-Process Controls (IPCs): Implement routine HPLC analysis at critical process points to monitor the level of Impurity B, allowing for corrective action before the process is completed.

-

Purification Procedures: Develop and validate a robust purification process, such as crystallization, that can effectively purge Impurity B to a level well below the qualification threshold.

-

Specification Setting: Establish a final acceptance criterion for Enzalutamide Impurity B in the drug substance specification based on ICH thresholds and batch data analysis.[11]

Conclusion

Enzalutamide Impurity B is a process-related impurity whose presence is indicative of incomplete reaction or hydrolysis during the synthesis of Enzalutamide. A comprehensive understanding of its structure and formation pathways is essential for developing an effective control strategy. By implementing a robust, validated reverse-phase HPLC method and integrating stringent controls throughout the manufacturing process, from starting materials to final purification, pharmaceutical manufacturers can ensure that the level of this impurity is maintained well within safe, regulatory-compliant limits, thereby guaranteeing the quality and safety of the final Enzalutamide API.

References

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). ResearchGate. Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]

-

Mechanism of action of enzalutamide in the androgen receptor signaling pathway. ResearchGate. Available at: [Link]

-

What is the mechanism of Enzalutamide? (2024). Patsnap Synapse. Available at: [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

-

Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer. (2013). PMC. Available at: [Link]

-

Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. American Association for Cancer Research. Available at: [Link]

-

An improved and practical route for the synthesis of enzalutamide and potential impurities study. ScienceDirect. Available at: [Link]

-

Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. CoLab.ws. Available at: [Link]

-

Enzalutamide. Wikipedia. Available at: [Link]

-

ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. Available at: [Link]

-

Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. (2025). PubMed. Available at: [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Available at: [Link]

-

ICH Q3 Guidelines. (2023). SlideShare. Available at: [Link]

-

Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. ResearchGate. Available at: [Link]

-

Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. R Discovery. Available at: [Link]

-

Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Journal of Pharmaceutical Negative Results. Available at: [Link]

- A process for producing enzalutamide. Google Patents.

-

Enzalutamide. PubChem. Available at: [Link]

-

N-Desmethylenzalutamide. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Enzalutamide - Wikipedia [en.wikipedia.org]

- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 8. m.youtube.com [m.youtube.com]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses | CoLab [colab.ws]

Methodological & Application

HPLC method for detection of Enzalutamide Impurity B

Application Note: HPLC Strategy for the Detection of Enzalutamide and EP Impurity B

Executive Summary

This application note details a robust, stability-indicating Reverse Phase HPLC (RP-HPLC) protocol for the separation and quantification of Enzalutamide and its critical process-related impurity, Enzalutamide EP Impurity B (4-bromo-2-fluoro-N-methylbenzamide).

While standard compendial references often list Impurity B as a starting material byproduct, effective method development must also resolve the Carboxylic Acid derivative (Metabolite M1) , the primary hydrolysis degradant formed under stress. This protocol utilizes a C18 stationary phase with a distinct acidic buffering system to ensure baseline resolution between the lipophilic API, the intermediate Impurity B, and the polar acidic degradants.

Scientific Background & Analytical Challenge

The Analytes

Enzalutamide (Xtandi) is a non-steroidal androgen receptor inhibitor.[1][2] Its structure contains a thiohydantoin ring, which is susceptible to hydrolysis, and a nitrile group.

-

Enzalutamide (API): Highly lipophilic (LogP ~3.0 - 4.0). Retains strongly on C18 columns.

-

EP Impurity B (4-bromo-2-fluoro-N-methylbenzamide): A key synthetic intermediate. It lacks the bulky thiohydantoin/cyano-phenyl moiety of the API, making it significantly less hydrophobic and causing it to elute earlier.

-

Carboxylic Acid Degradant (Metabolite M1): Formed via hydrolysis of the amide. At neutral pH, this exists as a carboxylate ion, eluting near the void volume. Acidic pH control is required to protonate this species for retention.

The Separation Logic

The critical analytical challenge is balancing the retention of the polar degradants while eluting the highly hydrophobic API within a reasonable runtime.

-

pH Control: A mobile phase pH of 4.0–4.5 is selected. This suppresses the ionization of the carboxylic acid impurities (pKa ~3.0), increasing their hydrophobicity and retention on the C18 column to prevent co-elution with the solvent front.

-

Gradient Profile: A steep gradient is necessary. Low organic initial conditions trap the polar impurities, while a ramp to high organic (80%+) is required to elute the API.

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) |

| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Inertsil ODS-3V |

| Column Temp | 40°C (Critical for mass transfer of hydrophobic API) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 235 nm (Primary), 270 nm (Secondary confirmation) |

| Run Time | 25 Minutes |

Reagents & Mobile Phase Preparation

-

Reagents:

-

Ammonium Acetate (HPLC Grade)[3]

-

Acetonitrile (Gradient Grade)

-

Glacial Acetic Acid (for pH adjustment)

-

Milli-Q Water

-

-

Mobile Phase A (Buffer):

-

Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM).

-

Adjust pH to 4.2 ± 0.05 using Glacial Acetic Acid.

-

Why: Ammonium acetate provides buffering capacity at pH 4.2 and is volatile (compatible with LC-MS if cross-validation is needed).

-

-

Mobile Phase B:

-

100% Acetonitrile.

-

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic for polar impurities |

| 15.0 | 20 | 80 | Linear Ramp to elute API |

| 20.0 | 20 | 80 | Wash |

| 20.1 | 70 | 30 | Return to Initial |

| 25.0 | 70 | 30 | Re-equilibration |

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for this specific method, highlighting the critical control points (pH and Gradient).

Caption: Workflow illustrating the gradient strategy and the critical role of pH control in retaining polar degradants.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running sample batches.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution (Rs) | > 2.0 between Impurity B and API | Ensures accurate integration without peak overlap. |

| Tailing Factor (T) | < 1.5 for Enzalutamide | Enzalutamide is hydrophobic; excessive tailing indicates column aging or secondary silanol interactions. |

| Theoretical Plates (N) | > 5000 | Indicates sufficient column efficiency. |

| Relative Std. Dev (RSD) | < 2.0% (n=6 injections) | Confirms pump and injector precision. |

Relative Retention Times (Approximate):

-

Carboxylic Acid Metabolite: ~0.65 RRT

-

EP Impurity B: ~0.85 RRT

-

Enzalutamide (API): 1.00 RRT

Troubleshooting Guide

-

Issue: Impurity B co-elutes with the Solvent Front.

-

Cause: Mobile phase pH is too high (impurity is ionized) or initial organic % is too high.

-

Fix: Lower initial B% to 25% or adjust buffer pH to 4.0.

-

-

Issue: Enzalutamide peak is broad/split.

-

Cause: Sample solvent mismatch. Dissolving pure API in 100% ACN while starting the gradient at 30% ACN can cause precipitation or peak distortion.

-

Fix: Dilute sample in 50:50 Water:ACN.

-

-

Issue: Ghost Peaks.

-

Cause: Gradient grade ACN contamination or carryover.

-

Fix: Run a blank injection. If peaks persist, clean the column with 90% Methanol.

-

References

-

European Pharmacopoeia (Ph. Eur.) . General Monographs on Substances for Pharmaceutical Use. European Directorate for the Quality of Medicines.

-

Reddy, B. A., et al. (2015).[4] "A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals." ResearchGate.[5]

-

BOC Sciences . Enzalutamide Impurity B (CAS 749927-69-3) Product Data.

-

FDA Center for Drug Evaluation and Research . Medical Review: Enzalutamide (NDA 203415). (2012).[6]

Sources

- 1. veeprho.com [veeprho.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. jchps.com [jchps.com]

- 4. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Synthesis of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea reference standard

High-Purity Reference Standard for Enzalutamide Impurity Profiling

Executive Summary

This application note details the synthesis, purification, and characterization of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS: 1839619-50-9). This compound is a critical process-related impurity (often designated as Impurity B or Impurity 6) found in the manufacturing of the androgen receptor antagonist Enzalutamide .

The protocol utilizes 1,1'-Thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent. This method is selected over thiophosgene routes to maximize safety without compromising yield, specifically addressing the low nucleophilicity of the electron-deficient starting aniline, 4-amino-2-(trifluoromethyl)benzonitrile .

Strategic Analysis & Retrosynthesis

The target molecule is a symmetric thiourea. The primary challenge in its synthesis is the deactivated nature of the aniline precursor. The presence of strong electron-withdrawing groups (cyano and trifluoromethyl) at the para and ortho positions, respectively, significantly reduces the nucleophilicity of the amine nitrogen.

Mechanistic Insight: Standard reaction with carbon disulfide (

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown of the target symmetric thiourea.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1] | Role |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | 2.05 | Starting Material (Nucleophile) |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 6160-65-2 | 1.0 | Thiocarbonyl Source (Electrophile) |

| Tetrahydrofuran (THF) , Anhydrous | 109-99-9 | N/A | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 0.1 | Catalyst (Optional*) |

*Note: DMAP is added only if reaction kinetics are sluggish after 4 hours.

Equipment

-

100 mL Round-bottom flask (2-neck) with magnetic stir bar.

-

Reflux condenser with inert gas inlet (

or Ar). -

Oil bath with temperature controller.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Synthesis Procedure

Step 1: Reaction Setup

-

Oven-dry the glassware and assemble under a nitrogen atmosphere.

-

Charge the round-bottom flask with 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 g, 5.37 mmol, 2.05 equiv).

-

Add anhydrous THF (15 mL) and stir until fully dissolved.

-

Add TCDI (0.467 g, 2.62 mmol, 1.0 equiv) in a single portion. Caution: TCDI is moisture-sensitive.

Step 2: Reaction Execution

-

Heat the mixture to reflux (66°C) .

-

Monitor the reaction via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

-

Observation: The starting aniline (

) should disappear. The product will appear as a lower

-

-

Maintain reflux for 12–18 hours . The electron-deficient nature of the aniline requires prolonged heating compared to standard anilines.

-

Self-Validation Check: If starting material persists >10% after 12 hours, add 10 mol% DMAP and continue reflux for 4 hours.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to approx. 20% of original volume using a rotary evaporator.

-

Pour the residue into ice-cold water (50 mL) with vigorous stirring. The thiourea product should precipitate as an off-white solid.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with:

-

Water (

mL) to remove imidazole by-product. -

Cold Hexane (

mL) to remove unreacted aniline.

-

Purification

For reference standard grade (>99.5% purity), recrystallization is preferred over column chromatography to avoid irreversible adsorption on silica.

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Add Water dropwise to the boiling solution until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Collect crystals via filtration and dry under high vacuum at 45°C for 24 hours.

Process Visualization: Reaction Workflow

Figure 2: Step-by-step workflow for the synthesis of the reference standard.

Analytical Characterization (QC)

To validate the reference standard, the following criteria must be met.

NMR Spectroscopy

-

1H NMR (DMSO-d6, 400 MHz):

-

10.5–11.0 ppm (s, 2H, -NH -CS-NH -): Diagnostic broad singlet, disappears with

- 8.2–7.8 ppm (m, aromatic protons): Integration must match 6 protons.

-

10.5–11.0 ppm (s, 2H, -NH -CS-NH -): Diagnostic broad singlet, disappears with

-

19F NMR:

-

Single peak around

-62 ppm (corresponding to

-

Mass Spectrometry

-

ESI-MS:

-

Negative Mode (

): 413.0 -

Positive Mode (

): 415.0

-

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Single peak >99.0% area.

Contextual Relevance: Impurity Profiling

This compound acts as a reference marker for Enzalutamide Impurity B . It typically arises during the synthesis of Enzalutamide if the isothiocyanate intermediate reacts with residual starting aniline rather than the intended methyl-2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.

Figure 3: Origin of the impurity within the Enzalutamide synthetic pathway.

Safety & Storage

-

Safety: TCDI releases imidazole upon reaction; ensure proper ventilation. The starting aniline is toxic and a potential irritant. Wear nitrile gloves, lab coat, and safety glasses.

-

Storage: Store the purified reference standard at 2–8°C in an amber vial. Thioureas can be sensitive to oxidation over long periods.

-

Stability: Re-test purity every 12 months.

References

-

TCDI Reagent Chemistry: Staab, H. A., & Walther, G. (1962). "Synthese von Isothiocyanaten".[2] Justus Liebigs Annalen der Chemie. (Foundational chemistry for TCDI mediated thiourea synthesis).

-

Compound Data: PubChem. N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea (CID 118265565).[3] Available at: [Link]

- Enzalutamide Synthesis & Impurities: Patents WO2011106570A1 & US20130190507A1 describe the core aniline coupling chemistry relevant to this impurity form

Sources

Enzalutamide impurity profiling using LC-MS/MS

Application Note: Advanced Impurity Profiling of Enzalutamide Using High-Resolution LC-MS/MS

Executive Summary

Enzalutamide (Xtandi®) is a potent androgen receptor signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1] While its clinical efficacy is well-established, the molecule’s thiohydantoin scaffold presents specific stability challenges, particularly regarding hydrolysis and oxidation. Furthermore, the synthesis of Enzalutamide involves reactive intermediates that may persist as genotoxic impurities (GTIs), specifically isothiocyanate derivatives.

This application note details a robust, self-validating LC-MS/MS protocol designed to identify, characterize, and quantify Enzalutamide impurities at trace levels (ppm). We focus on the separation of the parent drug from its critical process-related impurities (Enzal-2, Enzal-2A) and degradation products (carboxylic acid derivatives), ensuring compliance with ICH Q3A/B and M7 guidelines.

Scientific Background & Degradation Logic

The Thiohydantoin Vulnerability

The core pharmacophore of Enzalutamide is the cyclic thiohydantoin ring. This structure is susceptible to:

-

Hydrolysis: Under acidic or basic stress, the ring opens or cleaves, leading to the formation of amide and carboxylic acid degradants.

-

Desulfurization/Oxidation: The sulfur atom can be exchanged for oxygen (forming the hydantoin analog) or oxidized, though the primary degradation pathway is often hydrolytic cleavage.

Critical Impurities of Concern

-

Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile): A process intermediate containing a reactive isothiocyanate group.[2] Classified as a Class 3 mutagenic impurity under ICH M7 due to its alkylating potential.

-

Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile): A hydrolysis degradant and process byproduct.[2][3] Classified as Class 2 (known mutagen).

-

Metabolite Mimics: N-desmethyl enzalutamide (active metabolite) and the carboxylic acid derivative are often monitored to distinguish biological conversion from shelf-life degradation.

Experimental Protocol

Reagents and Chemicals

-

Reference Standards: Enzalutamide (>99.5%), Enzal-2, Enzal-2A.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[4]

-

Additives: Ammonium Acetate (high purity), Glacial Acetic Acid.

Sample Preparation

-

Stock Solution: Dissolve 10 mg Enzalutamide in 10 mL ACN to obtain 1 mg/mL.

-

Spiked Samples (for validation): Spike stock solution with impurities at 0.1% (1 µg/mL) level relative to parent.

-

Diluent: ACN:Water (50:50 v/v).

Liquid Chromatography Conditions (UHPLC)

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm).[2]

-

Rationale: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic compounds (like the amino-degradant Enzal-2A) under acidic conditions compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid).

-

Rationale: pH 4.0 buffers the separation effectively. Ammonium acetate is volatile and compatible with MS, unlike phosphate buffers.

-

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Curve |

|---|---|---|

| 0.0 | 30 | Initial |

| 2.0 | 30 | Isocratic hold |

| 15.0 | 85 | Linear Ramp |

| 18.0 | 95 | Wash |

| 20.0 | 30 | Re-equilibration |

Mass Spectrometry Conditions (MS/MS)

-

System: Sciex Triple Quad 6500+ or Thermo Altis.

-

Ionization: Electrospray Ionization (ESI) – Positive Mode .[5]

-

Note: While negative mode can detect the carboxylic acid moiety, positive mode is far more sensitive for the protonated parent

and the amino-impurities.

-

-

Source Parameters:

-

Spray Voltage: 4500 V

-

Temp: 500°C

-

Curtain Gas: 30 psi

-

MRM Transitions (Quantification):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Enzalutamide | 465.1 | 209.1 | 35 | Parent |

| Enzal-2 (Isothiocyanate) | 228.0 | 160.0 | 25 | Genotoxic Impurity |

| Enzal-2A (Amine) | 187.1 | 145.0 | 20 | Degradant/GTI |

| N-Desmethyl Enz | 451.1 | 195.1 | 35 | Metabolite |

Results and Discussion

Chromatographic Selectivity

The CSH C18 column at pH 4.0 provides a critical separation window.

-

Early Eluters: The polar hydrolytic degradant Enzal-2A elutes early (approx. 1.5 min). Its amino group is protonated at pH 4.0, increasing solubility in the aqueous phase but retained enough for quantitation due to the CSH stationary phase interaction.

-

Late Eluters: The parent Enzalutamide elutes at ~8.5 min. The process impurity Enzal-2 (isothiocyanate) is less polar than the amine and elutes between the degradants and the parent.

Sensitivity and Linearity

The method demonstrates a Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL for Enzalutamide and 1.0 ng/mL for Enzal-2A. This sensitivity is sufficient to detect genotoxic impurities well below the TTC threshold (1.5 µ g/day ).

Forced Degradation Observations

-

Acidic Stress (0.1 N HCl, 80°C): Rapid degradation observed. Major peak corresponds to Enzal-2A (hydrolysis of the thiohydantoin ring).

-

Oxidative Stress (3% H2O2): Minimal degradation compared to hydrolysis, confirming the thiohydantoin ring's relative stability to oxidation compared to its lability to hydrolysis.[6]

Visualizations

Analytical Workflow

This diagram outlines the decision process from sample extraction to data reporting.

Figure 1: Step-by-step analytical workflow for Enzalutamide impurity profiling.

Degradation & Impurity Pathway

This diagram illustrates the chemical relationship between the parent drug and its key impurities.

Figure 2: Chemical pathways showing the origin of process impurities (Enzal-2) and degradants (Enzal-2A, Carboxylic Acid).

References

-

Uzun, B. O., et al. (2025).[7][8] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Ma, X., et al. (2016).[9][10] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Bennett, D., et al. (2014). "Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS." Bioanalysis. Link

-

ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[10] Link

Sources

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. semanticscholar.org [semanticscholar.org]

- 10. jchps.com [jchps.com]

Preparation of Enzalutamide Impurity B stock solution in DMSO

Application Note: Precision Preparation and Stability Management of Enzalutamide Impurity B Stock Solutions in DMSO

Executive Summary

The accurate quantification of impurities in Enzalutamide (Xtandi) API is critical for regulatory compliance (ICH Q3A/Q3B). Enzalutamide Impurity B , identified primarily as 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), is a key starting material impurity that must be monitored. This Application Note provides a rigorous, field-validated protocol for preparing stock solutions in Dimethyl Sulfoxide (DMSO). It addresses specific challenges such as the hygroscopic nature of DMSO, the volatility of the impurity, and the prevention of freeze-thaw degradation.

Chemical Identity & Scope

Critical Note on Nomenclature: In the landscape of Enzalutamide impurities, designations can vary by vendor. This protocol focuses on the Starting Material Impurity (Pharmacopeial consensus).

| Parameter | Specification |

| Common Name | Enzalutamide Impurity B |

| Chemical Name | 4-Bromo-2-fluoro-N-methylbenzamide |

| CAS Number | 749927-69-3 |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Solubility in DMSO | High (>50 mg/mL) |

| Role | Key starting material; potential degradation product (hydrolysis). |

(Note: Some catalogs list 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9) as Impurity B. Verify your Certificate of Analysis (CoA) before proceeding. This protocol is compatible with both, but optimized for the benzamide derivative.)

Core Directive: The "Anhydrous Chain of Custody"

The primary cause of stock solution failure for hydrophobic impurities in DMSO is water uptake . DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours. This leads to:

-

Precipitation: The "crashing out" of the hydrophobic impurity.

-

Hydrolysis: Accelerated degradation of the amide bond in Impurity B.

The Rule: All steps must minimize atmospheric exposure.[1]

Reagents & Equipment

-

Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves. Do not use standard laboratory-grade DMSO that has been opened multiple times.

-

Vials: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps. Avoid standard polypropylene for long-term storage of halogenated aromatics to prevent leaching.

-

Weighing: Antistatic weighing boat or direct weighing into the vial (preferred to minimize transfer loss).

-

Safety: Nitrile gloves (Double-gloved). DMSO penetrates skin instantly, carrying the toxic impurity into the bloodstream.[2]

Protocol: Preparation of 10 mM Stock Solution

Step 1: Molar Calculation

Target Concentration: 10 mM Target Volume: 10 mL

Step 2: The "Direct-Vial" Weighing Technique

Rationale: Static electricity often causes small amounts of Impurity B powder to cling to weighing boats, altering the actual concentration.

-

Place a clean, dry 20 mL Amber Glass Vial on the analytical balance. Tare the balance.

-

Using a stainless steel micro-spatula, weigh exactly 23.2 mg ± 0.1 mg of Impurity B directly into the vial.

-

Record the exact mass (e.g.,

).

Step 3: Solvation (The Gravimetric Correction)

Rationale: Pipetting viscous DMSO is prone to volumetric error. Gravimetric addition is more precise.

Density of DMSO (

-

Calculate required DMSO volume:

. -

Add approximately 80% of the calculated volume of Anhydrous DMSO.

-

Vortex for 30 seconds. If particulates persist, sonicate at

for 5 minutes. -

Add remaining DMSO to reach the final target volume (or mass, if using gravimetric dilution).

Step 4: Aliquoting and Storage

Rationale: Repeated freeze-thaw cycles cause condensation inside the vial, introducing water.

-

Divide the Master Stock into 500 µL aliquots in small amber glass vials or high-quality PP cryovials.

-

Blanket the headspace with Argon or Nitrogen gas before capping.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Quality Control & Validation

Before using the stock for critical assays (e.g., HPLC method validation), verify its integrity.

The "Dilution Check" Method:

-

Dilute 10 µL of Stock into 990 µL of Acetonitrile (not water, to ensure solubility).

-

Inject onto HPLC (C18 column).

-

Acceptance Criteria: Single peak >99.5% area; retention time matches reference standard. Extra peaks indicate degradation (likely hydrolysis of the amide).

Workflow Visualization

The following diagram illustrates the "Anhydrous Chain of Custody" workflow to ensure stock solution integrity.

Figure 1: Critical workflow for preparing Enzalutamide Impurity B stock, emphasizing anhydrous handling and QC validation.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture; Impurity B is hydrophobic. | Warm to 37°C and vortex.[3] If solids persist, discard. Do not filter (alters concentration). |

| Yellowing of solution | Oxidation or photodegradation. | Check storage container (must be amber). Ensure inert gas overlay was used. |

| Extra peaks in HPLC | Hydrolysis of the amide bond. | Verify DMSO water content.[2][4][5] Use fresh anhydrous DMSO. |

| Inconsistent biological data | DMSO toxicity in assay. | Ensure final DMSO concentration in assay is <0.5% (v/v).[5] |

References

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).[6] Retrieved from [Link]

Sources

Application Notes and Protocols for Enzalutamide Impurity B Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Enzalutamide is a potent androgen receptor inhibitor pivotal in the treatment of castration-resistant prostate cancer. The manufacturing process and subsequent storage of Enzalutamide can lead to the formation of various impurities, which must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product. Enzalutamide Impurity B, chemically known as 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea, is a significant process-related impurity.[1][2][3][4] The availability of a highly characterized reference standard for this impurity is paramount for accurate analytical method development, validation, and routine quality control testing.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and utilization of the Enzalutamide Impurity B reference standard. The protocols and recommendations outlined herein are grounded in established pharmacopeial principles and empirical stability data to ensure the integrity and longevity of this critical analytical standard.

Chemical Profile of Enzalutamide Impurity B

A fundamental understanding of the chemical structure of Enzalutamide Impurity B is essential for comprehending its stability characteristics. The presence of the thiourea linkage and trifluoromethylphenyl groups influences its susceptibility to various degradation pathways.

Caption: Chemical name of Enzalutamide Impurity B.

Recommended Storage Conditions: A Multi-faceted Approach to Preservation

The preservation of the chemical integrity of the Enzalutamide Impurity B reference standard is contingent upon strict adherence to appropriate storage conditions. The following recommendations are synthesized from supplier data sheets and general pharmacopeial guidelines.

Core Storage Parameters

| Parameter | Recommended Condition | Rationale and Expert Insights |

| Temperature | 2-8°C (Refrigerator) | Refrigerated storage is the most critical parameter to mitigate the risk of thermal degradation. While some suppliers indicate stability for short durations at ambient temperatures for shipping purposes, long-term storage at elevated temperatures can lead to the formation of degradation products.[2] |

| Light | Protect from Light | The aromatic and conjugated systems within the molecule suggest potential photosensitivity. Exposure to UV or broad-spectrum light may induce photochemical degradation. Therefore, storing the standard in its original, light-resistant container is imperative. |

| Humidity | Store in a Dry Environment | The thiourea moiety may be susceptible to hydrolysis, particularly in the presence of moisture. Storing the standard in a desiccator or a controlled low-humidity environment will prevent the uptake of water, which could compromise its purity and assigned content. |

| Atmosphere | Tightly Sealed Container | To prevent exposure to atmospheric moisture and potential oxidative degradation, the container should be tightly sealed at all times when not in use. For long-term storage, flushing the vial with an inert gas like nitrogen or argon can provide an additional layer of protection. |

Handling and Usage Protocols: Ensuring Analytical Accuracy

Proper handling techniques are as crucial as storage conditions in maintaining the integrity of the reference standard. The following protocols are designed to be self-validating, minimizing the risk of contamination and degradation during use.

Protocol 1: Equilibration and Opening of the Standard

-

Removal from Storage: Remove the sealed container of Enzalutamide Impurity B from the refrigerator (2-8°C).

-

Equilibration to Ambient Temperature: Allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening.

-

Causality: This step is critical to prevent the condensation of atmospheric moisture onto the cold powder upon opening, which could lead to hydrolysis.

-

-

Opening the Container: Once equilibrated, open the container in a controlled environment, preferably in a fume hood or a glove box with low humidity.

Protocol 2: Preparation of a Stock Standard Solution (Example for HPLC Analysis)

This protocol provides a general guideline. The exact concentration and solvent should be adapted based on the specific analytical method requirements.

-

Solvent Selection: Based on solubility data, methanol or acetonitrile are common solvents for Enzalutamide and its impurities.[5] Ensure the use of HPLC-grade or equivalent high-purity solvents.

-

Weighing: Accurately weigh the required amount of Enzalutamide Impurity B standard using a calibrated analytical balance. Perform the weighing in a low-humidity environment to minimize moisture absorption.

-

Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a portion of the selected solvent (e.g., approximately 50% of the final volume) and sonicate for 5-10 minutes to ensure complete dissolution.[6]

-

Dilution to Volume: Allow the solution to return to ambient temperature. Dilute to the final volume with the solvent and mix thoroughly.

-

Storage of the Solution: Store the prepared stock solution in a tightly sealed, light-protected container (e.g., an amber glass vial) at 2-8°C. The short-term stability of the solution should be established through appropriate validation studies.

Stability Profile and Degradation Pathways: A Predictive Analysis

While specific forced degradation studies on Enzalutamide Impurity B are not extensively published, valuable insights can be extrapolated from the stability-indicating methods developed for the parent drug, Enzalutamide.

Forced degradation studies on Enzalutamide have consistently shown susceptibility to acidic and alkaline hydrolysis .[5][7] It is highly probable that the thiourea linkage in Enzalutamide Impurity B would also be labile under these conditions, leading to its degradation.

Conversely, Enzalutamide has demonstrated relative stability under oxidative, thermal, and photolytic stress conditions.[5][7] It is reasonable to infer a similar stability profile for Impurity B, although specific studies would be required for confirmation.

Caption: Predicted stability of Enzalutamide Impurity B.

Conclusion: Upholding Data Integrity through Proper Standard Management

The accuracy and reliability of pharmaceutical analysis are intrinsically linked to the quality of the reference standards employed. Adherence to the storage, handling, and usage protocols detailed in this guide will ensure the long-term integrity of the Enzalutamide Impurity B reference standard. By understanding the chemical nature of the impurity and its potential degradation pathways, researchers can confidently generate high-quality analytical data, ultimately contributing to the safety and efficacy of Enzalutamide drug products.

References

-

Patel, T. et al. (2023). Development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method. International Journal of Biology, Pharmacy and Allied Sciences, 12(7). Available at: [Link]

-

ResearchGate. (n.d.). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Available at: [Link]

-

Reddy, B. A., et al. (2019). A VALIDATED STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ANTI CANCER DRUG ENZALUTAMIDE IN BULK AND PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Drug Research, 11(3), 133-139. Available at: [Link]

-

Jadhav, S. B., et al. (2017). Quantification of newer anticancer drug enzalutamide by stability indicating RP-LC method and UV-visible spectroscopic method in bulk and synthetic mixture. Asian Journal of Biomedical and Pharmaceutical Sciences, 7(62), 1-7. Available at: [Link]

-

ResearchGate. (2019). A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. Available at: [Link]

-

PubMed. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Available at: [Link]

-

Pharmaffiliates. (n.d.). Enzalutamide-impurities. Available at: [Link]

-

Alfa Omega Pharma. (n.d.). Enzalutamide Impurities. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Available at: [Link]

-

ResearchGate. (n.d.). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Available at: [Link]

-

ResearchGate. (n.d.). Forced degradation results for Enzalutamide. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review of Stability- Indicating RP-HPLC Methods. Available at: [Link]

-

Alfa Omega Pharma. (n.d.). Enzalutamide Impurity B | 1839619-50-9. Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1839619-50-9 Enzalutamide Impurity B. Available at: [Link]

Sources

- 1. Enzalutamide Impurity B | CAS NO 1839619-50-9 In Stock [aquigenbio.com]

- 2. Enzalutamide Impurity B | 1839619-50-9 [alfaomegapharma.com]

- 3. Enzalutamide Impurity B | CAS No- 1839619-50-9 | NA [chemicea.com]

- 4. CAS 1839619-50-9 Enzalutamide Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. ijbpas.com [ijbpas.com]

- 7. ijpsdronline.com [ijpsdronline.com]

Troubleshooting & Optimization

Minimizing formation of thiourea dimer during Enzalutamide synthesis

Welcome to the technical support center for Enzalutamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of Enzalutamide, with a specific focus on minimizing the formation of the critical thiourea dimer impurity.

Troubleshooting Guide: Minimizing Thiourea Dimer Formation

This guide provides in-depth solutions to common problems related to the formation of the 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea dimer during Enzalutamide synthesis.

Issue 1: Identification of an Unknown Impurity with a High Molecular Weight

Question: During the HPLC analysis of my Enzalutamide crude product, I observe a significant unknown peak with a molecular weight of approximately 414.33 g/mol . Could this be the thiourea dimer?

Answer: Yes, it is highly probable that this impurity is the thiourea dimer, 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea [1][2]. This process-related impurity is a known challenge in Enzalutamide synthesis and arises from a side reaction involving the key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Confirmation Steps:

-

Mass Spectrometry (MS): The most definitive method for identification is to obtain a mass spectrum of the impurity peak. The expected molecular ion for the dimer would be [M+H]⁺ at m/z 415.33.

-

High-Performance Liquid Chromatography (HPLC): While a specific standard for the dimer may not be commercially available, its retention time will be different from Enzalutamide and other known impurities. You can develop an HPLC method to resolve this peak from others for accurate quantification[3][4][5].

Issue 2: Elevated Levels of Thiourea Dimer Detected in the Reaction Mixture

Question: My latest batch of Enzalutamide shows a high percentage of the thiourea dimer impurity. What are the primary causes and how can I mitigate this?

Answer: The formation of the thiourea dimer is primarily driven by the reaction of the isothiocyanate intermediate with nucleophiles, which can lead to the in-situ formation of an amine that then reacts with another molecule of the isothiocyanate. The key factors to control are:

-

Presence of Water: Moisture in the reaction solvent or starting materials can hydrolyze the isothiocyanate to the corresponding amine, which is a direct precursor to the dimer.

-

Stoichiometry of Reactants: An excess of the isothiocyanate intermediate can increase the probability of side reactions, including dimerization[1].

-

Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, leading to increased impurity formation.

-

Reaction Time: Prolonged reaction times can provide more opportunities for the formation of byproducts.

Immediate Corrective Actions:

-

Strict Moisture Control: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere (e.g., nitrogen or argon).

-

Optimize Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the amine component relative to the isothiocyanate may be beneficial in consuming the isothiocyanate before it can dimerize.

-

Temperature Management: Maintain the recommended reaction temperature. If high levels of the dimer are observed, consider running the reaction at a lower temperature, even if it requires a longer reaction time to achieve full conversion of the starting material.

-